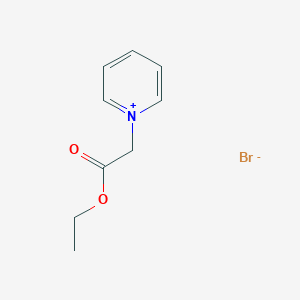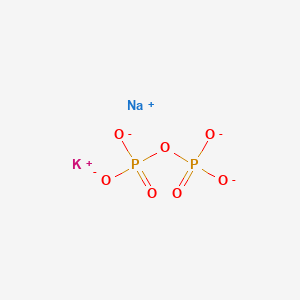
3,5-二碘苯甲酸
描述
3,5-Diiodobenzoic acid is a derivative of benzoic acid where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring. It is structurally related to various other substituted benzoic acids, which have been studied for their chemical properties and potential biological activities. The presence of iodine atoms significantly alters the chemical and physical properties of the compound, making it a subject of interest in various chemical syntheses and biological studies.
Synthesis Analysis
The synthesis of derivatives of 3,5-diiodobenzoic acid can involve various chemical reactions, including halogenation, carboxylation, and cyclization processes. For instance, the synthesis of 3,5-diiodo-4-hydroxybenzoic acid derivatives has been explored through reactions involving iodine, as seen in the decarboxylation of oxyarylcarboxy dianions upon reaction with iodine . Additionally, multicomponent reactions involving aminobenzoic acids have been reported, which could potentially be adapted for the synthesis of 3,5-diiodobenzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of 3,5-diiodobenzoic acid is characterized by the presence of two iodine atoms on the aromatic ring, which can influence the compound's reactivity and interaction with other molecules. For example, the formation of a 2:1 molecular complex with 1,4-diiodobenzene through iodo-nitro interactions has been observed, suggesting the importance of the iodine atoms in directing molecular interactions . The crystal structures of related compounds, such as 3,5-dinitrosalicylic acid and its adducts, have been determined, providing insights into the hydrogen bonding associations that could be relevant for 3,5-diiodobenzoic acid as well .
Chemical Reactions Analysis
3,5-Diiodobenzoic acid and its derivatives can participate in various chemical reactions. The presence of iodine atoms makes the compound a potential candidate for further functionalization through reactions such as halogenation, coupling, and substitution. For instance, the reaction of oxyarylcarboxy dianions with trimethylsilyl chloride produces trimethylsilyl ethers and esters, indicating the reactivity of the carboxyl group in the presence of iodine substituents . The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization also demonstrates the potential for cyclization reactions involving benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-diiodobenzoic acid are influenced by the iodine substituents and the carboxyl functional group. The spectral behavior of the carboxyl group in the presence of iodine has been studied, revealing peculiar features as a result of intramolecular interactions . The solvent-dependent formation of coordination polymers with cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine indicates the influence of solvent on the self-assembly and crystal structure of these compounds . These findings can provide a basis for understanding the behavior of 3,5-diiodobenzoic acid in different environments.
科学研究应用
植物生长和乙烯产生
- 植物生长促进: 已经证明3,5-二碘苯甲酸能够促进水芹种子苗根在光照条件下的生长,表明其在增强植物生长方面具有潜在用途 (Robert, Taylor, & Wain, 2004)。
- 乙烯产生抑制: 这种化合物还抑制了水芹种子苗根中乙烯的产生,表明它在植物生长调节中起着双重作用,既促进根系生长又抑制乙烯产生 (Robert, Taylor, & Wain, 2004)。
结构和计算表征
- 分子和计算研究: 已经合成了2-氨基-3,5-二碘苯甲酸,并利用X射线衍射、傅里叶变换红外光谱、紫外-可见光谱和计算方法对其进行了表征。这有助于更深入地了解其分子几何结构、相互作用和性质 (Yıldırım等,2015)。
合成和化学反应
- 合成过程: 对3,5-二碘苯甲酸衍生物的合成和结构表征研究有助于更广泛地了解其在化学合成和材料科学中的潜在应用 (Woollett & Johnson,2003)。
- 与其他化合物的反应: 3,5-二碘苯甲酸与其他化合物的反应,例如在形成超分子配位聚合物中的反应,揭示了其在创建具有独特性质的复杂化学结构方面的潜力 (Li等,2014)。
药物和生物材料应用
- 放射性不透明聚合物制备: 通过与含碘分子偶联,3,5-二碘苯甲酸衍生物可用于制备放射性不透明聚合物,可能在医学成像和生物材料中有用 (James, Philip, & Jayakrishnan, 2006)。
安全和危害
属性
IUPAC Name |
3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTJRJBWLBXVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172603 | |
| Record name | Benzoic acid, 3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodobenzoic acid | |
CAS RN |
19094-48-5 | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19094-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85HM69TS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
